
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Overview
Description
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3-chlorophenyl group and a 3-chloropropyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(3-Chlorophenyl)-4-propylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily investigated for its potential as a therapeutic agent in treating psychiatric disorders. Its structural properties suggest that it may interact with neurotransmitter systems, making it a candidate for the development of new medications aimed at alleviating conditions such as anxiety and depression. Research indicates that derivatives of this compound can function as dopamine receptor agonists and antagonists, which are crucial for the modulation of dopaminergic activity in the brain .
Key Findings:
- Dopamine Receptor Interaction: Studies have shown that compounds derived from this compound exhibit both agonistic and antagonistic properties towards dopamine receptors. This dual action is significant for developing treatments for schizophrenia and other mood disorders .
- Synthesis of Novel Derivatives: Researchers have synthesized various derivatives to enhance pharmacological efficacy and reduce side effects associated with traditional antipsychotic medications .
Neuropharmacology Studies
In neuropharmacology, this compound is utilized to explore mechanisms of drug action within the central nervous system. Its role in modulating neurotransmitter systems provides insights into potential therapeutic targets.
Applications:
- Mechanistic Studies: The compound aids in understanding how different drugs affect neurotransmitter release and receptor binding, which is essential for developing more effective treatments .
- Behavioral Impact Assessment: Animal studies using this compound help researchers evaluate its effects on behavior, particularly concerning anxiety and depression models. These studies are crucial for establishing the safety and efficacy profiles of new drugs .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for quality control in pharmaceutical manufacturing. Its stability and solubility make it suitable for various analytical techniques.
Key Techniques:
- Liquid Chromatography: The compound is often used in reversed-phase liquid chromatography methods to quantify active pharmaceutical ingredients and their impurities. This application ensures the integrity of pharmaceutical formulations .
- Quality Control: As a reference standard, it helps maintain consistency in drug testing and compliance with regulatory standards .
Behavioral Research
The behavioral effects of this compound are studied extensively through animal models to assess its impact on anxiety-related behaviors.
Research Insights:
- Impact on Anxiety Models: Studies indicate that this compound may reduce anxiety-like behaviors in rodents, suggesting potential therapeutic benefits for anxiety disorders .
- Drug Interaction Studies: Understanding how this compound interacts with other medications is vital for optimizing treatment regimens and ensuring patient safety .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the 3-chloropropyl group.
1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine: Similar structure but with a 4-chlorophenyl group.
1-(3-Chlorophenyl)-4-propylpiperazine: Lacks the chlorine atom on the propyl group.
Uniqueness
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3-chloropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables its use in a variety of research applications.
Biological Activity
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈Cl₂N₂
- Molecular Weight : 273.2 g/mol
- CAS Number : 39577-43-0
The compound features a piperazine ring substituted with a chlorophenyl group and a chloropropyl group, which influences its interaction with biological targets.
This compound is known to interact with several neurotransmitter systems, particularly:
- Serotonin Receptors : It acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and anxiety disorders .
- Dopamine Receptors : Preliminary studies suggest potential antagonistic activity at dopamine receptors, which may contribute to its effects on psychotropic conditions .
Antidepressant Effects
The compound has been studied for its antidepressant-like effects, similar to other piperazine derivatives. Research indicates that it may enhance serotonergic activity, which is crucial for mood stabilization.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of related piperazine derivatives. For instance, derivatives containing the piperazine moiety have demonstrated significant antibacterial and antifungal activities against various pathogens, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 100 µg/mL |
Escherichia coli | 250 µg/mL |
Pseudomonas aeruginosa | 200 µg/mL |
Candida albicans | 50 µg/mL |
These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy .
Case Studies and Research Findings
- Antidepressant Activity : A study evaluated the effects of various piperazine derivatives, including this compound, on behavioral models of depression in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups .
- Antimicrobial Screening : Another investigation synthesized several piperazine derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives exhibited promising antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial agents .
- Neuropharmacological Studies : Research examining the neuropharmacological profile of related compounds indicated that they could modulate neurotransmitter levels in animal models, suggesting their potential utility in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, and how do reaction conditions impact yield?
Methodological Answer: The synthesis involves reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol under ambient stirring conditions, achieving moderate yields . Alternative routes include coupling reactions with sodium hydride in dioxane, though this requires precise temperature control (reflux at 100°C) and purification via chromatography . Key factors include:
- Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents.
- Catalyst optimization : NaH enhances nucleophilic substitution efficiency.
- Yield vs. purity trade-offs : Chromatography improves purity but reduces yield (e.g., 78% yield post-crystallization ).
Table 1: Synthesis Method Comparison
Method | Yield (%) | Purity (%) | Key Conditions | Reference |
---|---|---|---|---|
Reductive Amination | 65–70 | >95 | Ethanol, 25°C, 24h | |
SN2 Alkylation | 78 | 90–95 | Dioxane, NaH, reflux, 20h |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- HPLC : Reversed-phase LC with UV detection (λ = 254 nm) resolves impurities like 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine] hydrochloride, validated with a linearity range of 0.1–100 µg/mL (R² > 0.999) .
- NMR : ¹H/¹³C NMR confirms regiochemistry; aromatic protons at δ 7.2–7.4 ppm and piperazine methylene signals at δ 2.5–3.0 ppm distinguish substitution patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions (e.g., piperazine ring puckering angle = 12.5°) .
Q. How can researchers assess the compound’s preliminary pharmacological activity?
Methodological Answer:
- In vitro receptor binding : Screen against dopamine D₄ (Ki < 100 nM) and serotonin receptors using radioligand assays .
- Toxicity profiling : Use MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
- Functional assays : Measure cAMP modulation in CHO-K1 cells transfected with target GPCRs .
Advanced Research Questions
Q. How to resolve contradictory data in receptor binding affinity across studies?
Methodological Answer:
- Validate assay conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and membrane preparation protocols.
- Orthogonal assays : Cross-validate via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Statistical analysis : Apply ANOVA to batch-specific variability (p < 0.05) and adjust for nonspecific binding using 10 µM cold ligand .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability testing : Use LC-MS to identify degradation products (e.g., hydrolysis at pH < 3 yields 3-chlorophenylpiperazine) .
- Formulation : Encapsulate in PEGylated liposomes (size = 100 nm, PDI < 0.2) to extend plasma half-life .
- Thermal analysis : DSC shows decomposition onset at 180°C; store at -20°C under argon .
Q. How does the compound’s supramolecular interaction profile influence its biological activity?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···Cl interactions = 25% of crystal packing) .
- Molecular docking : Simulate binding to D₄ receptors using AutoDock Vina (ΔG = -9.2 kcal/mol) .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS (hydrodynamic radius < 5 nm indicates monomeric stability) .
Q. What computational methods predict structure-activity relationships (SAR) for piperazine derivatives?
Methodological Answer:
- QSAR modeling : Use CODESSA-Pro to correlate logP (2.8) with dopamine receptor affinity (R² = 0.82) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gap (4.3 eV) predicts electrophilic reactivity .
- MD simulations : Assess piperazine ring flexibility (RMSD < 1.5 Å over 100 ns) in explicit solvent .
Table 2: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
LogP | 2.8 ± 0.3 | HPLC (Shimadzu) |
Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
Melting Point | 223°C | DSC |
pKa | 8.1 (piperazine N) | Potentiometry |
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQKGEFMUGSRNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192694 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39577-43-0 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39577-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039577430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39577-43-0 | |
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Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.555 | |
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Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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